molecular formula C21H30N2O6 B13691761 Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate

Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate

Cat. No.: B13691761
M. Wt: 406.5 g/mol
InChI Key: QWQSONVZNSKZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is a synthetic organic compound commonly used in medicinal chemistry and organic synthesis. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which are commonly used protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylate functionalities during subsequent reactions. This is usually done using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl).

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc and Cbz protecting groups under acidic or basic conditions.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Cbz removal.

    Substitution: Alkyl halides or acyl chlorides as electrophiles.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the free amine and carboxylic acid.

Scientific Research Applications

Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is used in various scientific research applications:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: To study the effects of piperidine derivatives on biological systems.

    Industrial Applications: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate depends on its specific use. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc and Cbz groups protect the molecule during synthesis and are removed to reveal the active functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R,5S)-1-Boc-5-amino-piperidine-2-carboxylate: Lacks the Cbz protecting group.

    Ethyl (2R,5S)-1-Cbz-5-amino-piperidine-2-carboxylate: Lacks the Boc protecting group.

    Ethyl (2R,5S)-5-amino-piperidine-2-carboxylate: Lacks both Boc and Cbz protecting groups.

Uniqueness

Ethyl (2R,5S)-1-Boc-5-(Cbz-amino)piperidine-2-carboxylate is unique due to the presence of both Boc and Cbz protecting groups, which provide stability and selectivity during synthetic procedures. This makes it a valuable intermediate in complex organic syntheses.

Properties

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate

InChI

InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)

InChI Key

QWQSONVZNSKZHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.